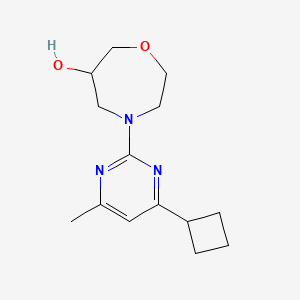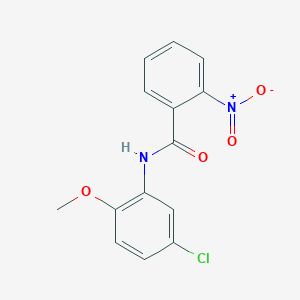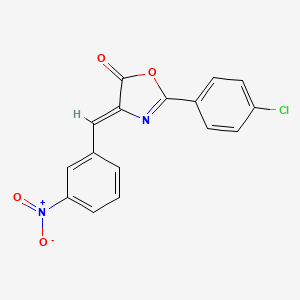
1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a tert-butylbenzoyl group and a chlorine atom attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole typically involves the acylation of 4-chloro-1H-pyrazole with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Acylation and Alkylation: The pyrazole ring can be further acylated or alkylated to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Acylation and Alkylation: Reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while acylation can introduce new acyl groups onto the pyrazole ring.
科学的研究の応用
1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzoyl chloride: A precursor used in the synthesis of 1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole.
4-Chloro-1H-pyrazole: The pyrazole ring component of the compound.
Other substituted pyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both the tert-butylbenzoyl group and the chlorine atom on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
(4-tert-butylphenyl)-(4-chloropyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)11-6-4-10(5-7-11)13(18)17-9-12(15)8-16-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECOHLCWVOPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)
![2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole](/img/structure/B5526170.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile](/img/structure/B5526181.png)
![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)
![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)
![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)


![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)
![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)
